molecular formula C15H11ClO3 B14735423 1-(3-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione CAS No. 5067-21-0

1-(3-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

Cat. No.: B14735423
CAS No.: 5067-21-0
M. Wt: 274.70 g/mol
InChI Key: LUGYUAGYSHVYDB-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione is an organic compound that features both chlorophenyl and hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 2-hydroxyacetophenone.

    Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Reaction Conditions: The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound might involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Catalysts: Employing catalysts to increase the reaction rate and yield.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Compounds with new functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of advanced materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione depends on its specific application:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways Involved: It could modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-phenylpropane-1,3-dione: Lacks the hydroxy group.

    1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione: Lacks the chlorine atom.

Uniqueness

1-(3-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione is unique due to the presence of both chlorophenyl and hydroxyphenyl groups, which can impart distinct chemical and biological properties.

Properties

CAS No.

5067-21-0

Molecular Formula

C15H11ClO3

Molecular Weight

274.70 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

InChI

InChI=1S/C15H11ClO3/c16-11-5-3-4-10(8-11)14(18)9-15(19)12-6-1-2-7-13(12)17/h1-8,17H,9H2

InChI Key

LUGYUAGYSHVYDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC(=CC=C2)Cl)O

Origin of Product

United States

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